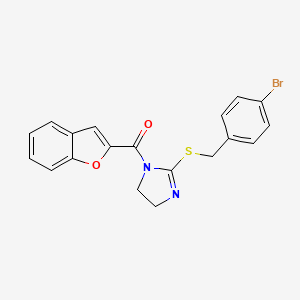
benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran derivatives are known for their wide range of biological and pharmacological activities, including anticancer properties . Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . The chemical structure of benzofuran is composed of fused benzene and furan rings .
Synthesis Analysis
Benzofuran derivatives can be synthesized using the core of benzofuran . The 2-benzylbenzofuran ring can be altered to 2-alkylbenzofuran to improve both the steric effect and charge distribution of the compound . Then, electron-rich groups like 2-bromophenacyl, phenacyl, and napthylacyl- are substituted onto the imidazole ring, preferably into the 3-position .Molecular Structure Analysis
The molecular structure of benzofuran is composed of fused benzene and furan rings . The structure of benzofuran derivatives can be altered to improve both the steric effect and charge distribution of the compound .Chemical Reactions Analysis
Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities . For example, derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (compound 10b) has shown significant antiproliferative activity and selective inhibition .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
- Synthesis and Biological Activities : Shankar et al. (2018) synthesized a series of benzofuran-2-yl(phenyl)methanone analogs, including compounds related to the specified chemical. These compounds were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains. They also assessed cytotoxicity on human cancer cell lines. The study found several compounds demonstrating significant antimicrobial and non-toxic nature against cancer cell lines (Shankar et al., 2018).
- Antimicrobial and Antioxidant Synthesis : Rashmi et al. (2014) reported on the synthesis of benzofuran-2-yl(phenyl)methanone derivatives and their antimicrobial and antioxidant properties. They found that these compounds displayed varying degrees of antimicrobial activity, with some showing significant antibacterial action (Rashmi et al., 2014).
Synthesis and Characterization
- Microwave Assisted Synthesis : Ashok et al. (2017) conducted a study on the solvent-free microwave-assisted synthesis of substituted benzofuran-2-yl methanones. This method provided an efficient way to produce these compounds, which were then screened for antibacterial and antifungal activities (Ashok et al., 2017).
- Facile Synthesis Approach : Zhang et al. (2012) described a facile synthesis method for benzofuran-2-yl(carbazolyl)methanone derivatives. This approach utilized ultrasound-assisted reactions, offering easy access to these derivatives in good yields (Zhang et al., 2012).
Specific Application in Antiproliferative and Antimicrobial Effects
- Antiproliferative and MDR Reversal : Parekh et al. (2011) synthesized a series of benzofuran-2-yl pyrazol methanone derivatives. These compounds were studied for their antiproliferative activity and potential to reverse multidrug resistance in cancer cell lines. Some compounds showed promising results in these areas (Parekh et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone are currently unknown. The compound’s structure suggests it may interact with various biological targets due to the presence of the benzofuran and imidazole moieties .
Mode of Action
Benzofuran derivatives are known to interact with biopolymers in living systems . The compound’s bromobenzyl and imidazole groups could potentially form hydrogen bonds with biological targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anticancer properties .
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGRKTWCRHHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
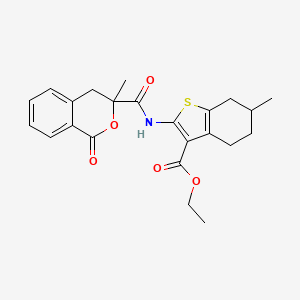
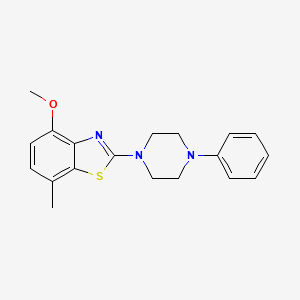
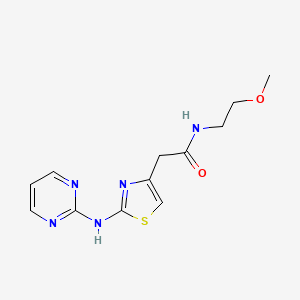





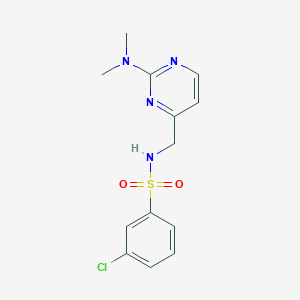

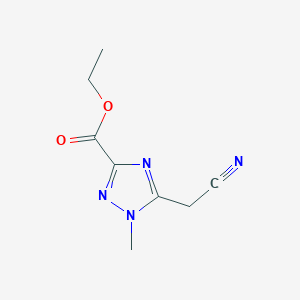
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
